Tetramethylenedisulfotetramine (TETS, CAS 80-12-6) is a highly potent, non-competitive γ-aminobutyric acid type-A (GABA-A) receptor antagonist. While globally restricted as a rodenticide due to its extreme mammalian toxicity, highly pure TETS is a critical certified reference material (CRM) for forensic toxicology, food safety screening, and chemical threat countermeasure development. In neurobiology, it serves as a highly specific chemical tool for inducing status epilepticus and studying GABA-A receptor structural biology. Unlike common convulsants, TETS exhibits exceptional metabolic stability and subtype-specific receptor affinity, making it an essential standard for specialized analytical calibration and targeted pharmacological workflows [1].
Substituting TETS with generic convulsants like picrotoxin (PTX) or pentylenetetrazol (PTZ) limits the validity of neurobiological models and analytical accuracy. In pharmacology, picrotoxinin hydrolyzes rapidly in vivo and lacks receptor subtype selectivity, failing to replicate the persistent, metabolically stable status epilepticus required for chronic epilepsy and countermeasure research [1]. In analytical workflows, the extreme potency of TETS dictates that forensic and food safety labs must detect it at sub-nanogram levels. Utilizing generic extraction baselines or uncertified analogs cannot account for the severe matrix suppression effects seen in biological samples, leading to false negatives and poor reproducibility in critical toxicological screening[2].
TETS demonstrates highly targeted binding to specific GABA-A receptor configurations, inhibiting α2β3γ2 and α6β3γ2 subunits with an IC50 of 400–480 nM. In contrast, the standard research convulsant picrotoxinin exhibits little subtype selectivity, inhibiting most recombinant GABA-A receptors with a significantly weaker IC50 of approximately 4 μM [1].
| Evidence Dimension | GABA-A Receptor Inhibition (IC50) |
| Target Compound Data | TETS (IC50 400–480 nM for α2β3γ2/α6β3γ2) |
| Comparator Or Baseline | Picrotoxinin (IC50 ~4 μM, low selectivity) |
| Quantified Difference | 7 to 10-fold higher potency and strict subtype specificity for TETS. |
| Conditions | Whole-cell patch-clamp of heterologously expressed recombinant GABA-A receptors. |
Provides researchers with a highly specific tool compound to isolate GABA-A subunit responses, a precision that broad-spectrum generic substitutes cannot offer.
For chronic seizure models, the metabolic stability of the inducer is critical. Picrotoxinin hydrolyzes rapidly into inactive picrotoxic acid and has a short in vivo half-life. Conversely, TETS is not metabolized by liver microsomes; following administration at 0.2 mg/kg, TETS maintains constant serum levels of approximately 1.6 μM for 48 hours before slowly declining over 10 days [1].
| Evidence Dimension | In Vivo Serum Stability and Metabolism |
| Target Compound Data | TETS (Not metabolized by liver microsomes; stable serum levels for 48h) |
| Comparator Or Baseline | Picrotoxinin (Rapid hydrolysis into picrotoxic acid; short half-life) |
| Quantified Difference | TETS provides multi-day systemic persistence without continuous infusion. |
| Conditions | Intraperitoneal administration in mice (0.2 mg/kg TETS) with LC/MS and GC/MS toxicokinetic tracking. |
Eliminates the complex continuous-infusion workflows required by rapidly metabolizing convulsants, significantly streamlining the development of chronic epilepsy models.
In forensic and food safety matrices, uncalibrated methods suffer from severe signal suppression and poor reproducibility. Utilizing a certified TETS standard allows analytical laboratories to bypass these workflow bottlenecks, achieving a Limit of Detection (LOD) of 0.02 ng via GC-NPD and maintaining highly reproducible recovery rates of 80% to 120% across complex human and murine serum samples[1].
| Evidence Dimension | Analytical Reproducibility and LOD |
| Target Compound Data | Certified TETS Standard (LOD: 0.02 ng; Recovery: 80-120%) |
| Comparator Or Baseline | Uncalibrated extraction baselines (High matrix suppression, variable recovery) |
| Quantified Difference | Ensures >80% consistent recovery and sub-nanogram detection limits. |
| Conditions | GC-NPD and competitive immunoassay in buffer and serum matrices. |
Procurement of certified TETS is mandatory to ensure batch-to-batch reproducibility and legally defensible quantification in mainstream toxicological workflows.
Due to its history as an illicit adulterant, certified TETS standards are essential for calibrating GC-MS, GC-NPD, and immunoassay equipment. Procurement of high-purity TETS ensures laboratories can meet the stringent 0.02 ng to 0.2 ng/mL detection limits required to identify trace contamination in complex food matrices and biological fluids [1].
TETS is a highly stable chemical inducer for long-term seizure models. Because it is not metabolized by liver microsomes and persists in serum for over 48 hours, it reliably induces recurrent status epilepticus without the need for repeated dosing or continuous infusion required when using rapidly hydrolyzing agents like picrotoxin or PTZ [2].
The quantifiable 7-10 fold higher affinity of TETS for α2β3γ2 and α6β3γ2 receptor subunits makes it a highly effective tool compound for structural biologists mapping specific allosteric binding sites. It provides a stable, subtype-specific baseline for screening novel positive allosteric modulators (PAMs) and next-generation anticonvulsants [2].
Acute Toxic